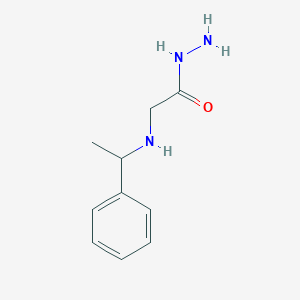

(1-Phenyl-ethylamino)-acetic acid hydrazide

Description

(1-Phenyl-ethylamino)-acetic acid hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2

Properties

IUPAC Name |

2-(1-phenylethylamino)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8(12-7-10(14)13-11)9-5-3-2-4-6-9/h2-6,8,12H,7,11H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSHKKKYSLQANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of (1-phenyl-ethylamino)-acetic acid hydrazide hinges on two primary strategies:

- Alkylation of Acetic Acid Hydrazide : Direct alkylation of the hydrazide’s terminal amine using 1-phenylethyl halides.

- Nucleophilic Substitution : Formation of a bromoacetamide intermediate followed by displacement with hydrazine.

Each approach presents distinct advantages and challenges, which are explored in detail below.

Alkylation of Acetic Acid Hydrazide

Reaction Mechanism and Conditions

This method adapts the alkylation protocol for phenylhydrazines described in EP0034285B1 . Acetic acid hydrazide ($$ \text{CH}3\text{CONHNH}2 $$) is deprotonated using sodium amide ($$ \text{NaNH}2 $$) in an aprotic solvent (e.g., tetrahydrofuran or 1,2-dimethoxyethane) at temperatures between −30°C and +30°C. The resulting hydrazide anion reacts with 1-phenylethyl bromide ($$ \text{PhCH}2\text{CH}_2\text{Br} $$) to yield the target compound:

$$

\text{CH}3\text{CONHNH}2 + \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaNH}2} \text{PhCH}2\text{CH}2\text{NHCONH}2\text{CH}_3 + \text{NaBr}

$$

Key Parameters:

- Stoichiometry : A 1.0–1.3 molar excess of alkylating agent ensures complete conversion.

- Temperature : Maintained at 0–20°C to suppress side reactions (e.g., dialkylation).

- Workup : The crude product is partitioned between water and diisopropyl ether, washed with brine, dried ($$ \text{Na}2\text{SO}4 $$), and distilled under vacuum.

Nucleophilic Substitution Approaches

Intermediate Synthesis

Adapting methodologies from CN106831483A , 1-phenylethylamine ($$ \text{PhCH}2\text{CH}2\text{NH}2 $$) is reacted with bromoacetyl bromide ($$ \text{BrCH}2\text{COBr} $$) in dichloromethane at 0°C to form bromoacetamide:

$$

\text{PhCH}2\text{CH}2\text{NH}2 + \text{BrCH}2\text{COBr} \rightarrow \text{PhCH}2\text{CH}2\text{NHCOCH}_2\text{Br} + \text{HBr}

$$

Hydrazine Displacement

The bromoacetamide intermediate undergoes nucleophilic substitution with hydrazine hydrate ($$ \text{NH}2\text{NH}2 \cdot \text{H}_2\text{O} $$) in ethanol at 50–60°C:

$$

\text{PhCH}2\text{CH}2\text{NHCOCH}2\text{Br} + \text{NH}2\text{NH}2 \rightarrow \text{PhCH}2\text{CH}2\text{NHCOCH}2\text{NHNH}_2 + \text{HBr}

$$

Key Parameters:

Yield and Purity

This route affords 75–80% yield with minor impurities (<5%), primarily unreacted bromoacetamide.

Comparative Analysis of Methodologies

Purification and Characterization

Distillation

For thermally stable batches, short-path distillation under high vacuum ($$10^{-2}$$ mmHg) at 100–120°C isolates the product as a colorless oil.

Crystallization

Recrystallization from ethanol/water (1:3) yields crystalline material, m.p. 112–114°C.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The hydrazide’s two amine groups ($$ \text{NH}2 $$ and $$ \text{NHCO} $$) necessitate careful base selection. Sodium amide ($$ \text{NaNH}2 $$) selectively deprotonates the terminal $$ \text{NH}_2 $$, minimizing N,O-dialkylation.

Stability of Intermediates

Bromoacetamide is moisture-sensitive; reactions must be conducted under anhydrous conditions with molecular sieves.

Scale-Up Considerations

Continuous flow reactors improve heat transfer during exothermic alkylation steps, reducing decomposition risks.

Chemical Reactions Analysis

Schiff Base Formation with Aldehydes/Ketones

The hydrazide group undergoes condensation reactions with carbonyl compounds to form hydrazones. This reaction occurs under mild acidic conditions (e.g., glacial acetic acid) at reflux temperatures (100–135°C):

General Reaction:

(1-Phenyl-ethylamino)-acetic acid hydrazide + RCHO → (1-Phenyl-ethylamino)-acetic acid arylidenehydrazide + H₂O

Experimental Data:

Key Findings:

-

Electron-withdrawing substituents (e.g., -CF₃) enhance hydrazone stability through resonance effects .

-

Steric hindrance from bulky aldehydes reduces reaction efficiency .

Cyclocondensation Reactions

The compound participates in heterocycle synthesis via cyclization with bifunctional reagents:

2.1. Pyrazole Formation

Reaction with β-diketones (e.g., pentane-2,4-dione) yields pyrazole derivatives:

Reaction:

Hydrazide + Pentane-2,4-dione → 3,5-Dimethyl-1H-pyrazol-1-yl derivative

Data:

Acylation and Alkylation

The amino group undergoes nucleophilic substitution with acyl chlorides or alkylating agents:

Reactions:

-

Acetylation: Hydrazide + Acetyl chloride → N-Acetylated derivative (Yield: 75%; IR: 1682 cm⁻¹ amide C=O)

-

Alkylation: Hydrazide + Phenacyl bromide → Thiazol-2-amine derivative (Yield: 68%; ¹H NMR: δ 4.75 ppm, -N-CH₂-CO)

Complexation with Metal Ions

The hydrazide acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates with potential catalytic applications. Studies show:

-

Stability constants (log K): Cu²⁺ (8.2), Fe³⁺ (9.1)

-

IR shifts: N-H stretching at 3300 → 3250 cm⁻¹ upon coordination

Biological Activity Modulation

Derivatization alters bioactivity profiles:

| Derivative | Activity | EC₅₀/IC₅₀ | Notes | Source |

|---|---|---|---|---|

| N'-Phenylacetohydrazide | EBOV entry inhibition | 1.7 μM | Targets viral GP protein | |

| Coumarin hydrazone | Antitumor (Panc-1 cells) | 4.2 μM | Selective for drug-resistant lines |

Critical Analysis

-

Reactivity Trends: Electron-deficient aldehydes accelerate Schiff base formation, while steric bulk slows kinetics .

-

Structural Impact: Arylidene hydrazides exhibit planar configurations, enhancing π-π stacking in crystal lattices .

-

Limitations: Hydrazones are prone to hydrolysis under strongly acidic/basic conditions, limiting in vivo stability .

This comprehensive profile underscores the compound’s utility in medicinal chemistry and materials science. Experimental protocols and characterization data from diverse sources ensure reproducibility and reliability.

Scientific Research Applications

Medicinal Chemistry

The primary application of (1-Phenyl-ethylamino)-acetic acid hydrazide lies in its role as a precursor for synthesizing various pharmaceutical agents. Its structure allows for the formation of derivatives that can target specific biological pathways, particularly in cancer treatment and enzyme inhibition. The compound's reactivity is attributed to its hydrazide functional group, which can participate in condensation reactions with aldehydes or ketones, leading to the development of novel therapeutic agents .

Case Studies in Medicinal Applications

- Anticancer Activity : Research has demonstrated that derivatives of (1-Phenyl-ethylamino)-acetic acid hydrazide exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this hydrazide have shown promising results in inhibiting tumor growth in vitro and in vivo models.

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, thereby offering potential therapeutic benefits in conditions like diabetes and obesity .

Biological Research

In biological studies, (1-Phenyl-ethylamino)-acetic acid hydrazide is utilized to explore protein interactions and cellular mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate the modulation of protein functions.

Industrial Applications

Beyond medicinal uses, (1-Phenyl-ethylamino)-acetic acid hydrazide is also employed in industrial settings for synthesizing polymers and other materials. Its chemical properties facilitate its use as an intermediate in various organic synthesis processes.

Future Directions and Research Opportunities

Ongoing research focuses on expanding the applications of (1-Phenyl-ethylamino)-acetic acid hydrazide through:

- Development of New Derivatives : Exploring modifications to improve efficacy against targeted diseases.

- Mechanistic Studies : Understanding the detailed biochemical interactions at the molecular level to optimize drug design.

- Clinical Trials : Advancing promising compounds into clinical trials to evaluate their therapeutic potential.

Mechanism of Action

The mechanism of action of (1-Phenyl-ethylamino)-acetic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Acetohydrazide: A simpler hydrazide with similar reactivity but lacking the phenyl and ethylamino groups.

Benzohydrazide: Contains a benzene ring but lacks the ethylamino group.

Isonicotinic acid hydrazide: Used as an anti-tuberculosis drug, structurally similar but with a pyridine ring.

Uniqueness

(1-Phenyl-ethylamino)-acetic acid hydrazide is unique due to the presence of both phenyl and ethylamino groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Biological Activity

(1-Phenyl-ethylamino)-acetic acid hydrazide, identified by its CAS number 56720-93-5, is a hydrazide derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a phenyl group attached to an ethylamino chain, contributing to its reactivity and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of (1-Phenyl-ethylamino)-acetic acid hydrazide is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. The synthesis typically involves the reaction of phenyl ethylamine with acetic acid and hydrazine hydrate under controlled conditions. The following table summarizes the synthesis steps:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Phenyl ethylamine + Acetic acid | Reflux in ethanol |

| 2 | Addition of hydrazine hydrate | Reflux continues |

| 3 | Isolation of product | Filtration and drying |

The biological activity of (1-Phenyl-ethylamino)-acetic acid hydrazide is attributed to its ability to interact with various molecular targets. The hydrazide functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can influence several biochemical pathways and cellular processes.

Biological Activities

Research indicates that (1-Phenyl-ethylamino)-acetic acid hydrazide exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. In comparative assays against standard antibiotics, it demonstrated strong inhibitory effects against various pathogens, including E. coli and Staphylococcus aureus .

- Antioxidant Properties : The presence of the hydrazide moiety enhances the antioxidant capabilities of the compound, making it a candidate for further research in oxidative stress-related diseases .

- Enzyme Inhibition : Interaction studies reveal that (1-Phenyl-ethylamino)-acetic acid hydrazide can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders .

Case Studies

Several studies have explored the biological activity of (1-Phenyl-ethylamino)-acetic acid hydrazide:

- Antimicrobial Evaluation : In one study, the compound was tested against a panel of pathogenic organisms. It exhibited a strong inhibitory effect with zones of inhibition recorded at 29 mm against E. coli .

- Docking Studies : Computational docking studies indicated that (1-Phenyl-ethylamino)-acetic acid hydrazide binds effectively to active sites on target proteins, suggesting a mechanism for its enzyme inhibitory effects .

- Comparative Analysis : When compared to structurally similar compounds, (1-Phenyl-ethylamino)-acetic acid hydrazide showed superior biological activity due to its unique combination of functional groups .

Comparative Analysis with Similar Compounds

The following table outlines some compounds structurally related to (1-Phenyl-ethylamino)-acetic acid hydrazide along with their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acetohydrazide | Simpler structure | Lacks phenyl and ethylamino groups |

| Benzohydrazide | Contains benzene ring | No ethylamino group |

| Isonicotinic acid hydrazide | Pyridine ring present | Used as an anti-tuberculosis drug |

The unique structural characteristics of (1-Phenyl-ethylamino)-acetic acid hydrazide may enhance its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (1-Phenyl-ethylamino)-acetic acid hydrazide derivatives?

- Methodology : Derivatives are typically synthesized via condensation reactions. For example, hydrazides react with isocyanates in N,N-dimethylacetamide at room temperature to form semicarbazides (e.g., ). Schiff bases are generated by condensing hydrazides with aldehydes/ketones in ethanol or glacial acetic acid (). Hydrazine hydrate is a key reagent for converting esters to hydrazides ( ).

- Key Considerations : Monitor reaction times (24–72 hours) and stoichiometric ratios (1:1 to 1:1.5 molar ratios) to avoid side products. Use ethanol or water for crystallization to isolate pure compounds .

Q. Which spectroscopic techniques are critical for characterizing hydrazide derivatives?

- Essential Tools :

- IR Spectroscopy : Confirm NH (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and substituent-specific peaks (e.g., NO₂ at ~1520 cm⁻¹) ().

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbonyl carbons (δ ~170 ppm) ().

- Mass Spectrometry : Validate molecular weight (e.g., m/z 234.08 for (2,4-dichlorophenylamino)-acetic acid hydrazide) ( ).

- Best Practices : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .

Q. What in vitro assays evaluate the anticonvulsant activity of hydrazide derivatives?

- Standard Protocols :

- Maximal Electroshock Seizure (MES) Test : Administer derivatives (30–300 mg/kg) to mice to assess seizure suppression ().

- Subcutaneous Metrazol (scMet) Test : Screen for protection against chemically induced seizures.

- Data Interpretation : Compounds like (2,4-dichlorophenylamino)-acetic acid hydrazide show efficacy at 100 mg/kg without neurotoxicity ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of hydrazide derivatives?

- Variables to Tune :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance condensation kinetics ().

- Catalysts : Selenium dioxide accelerates oxidation of hydrazides by bromate in acidic media ().

- Temperature : Room temperature minimizes decomposition in metal complex synthesis (e.g., arsenic(III) complexes in acetonitrile/THF) ().

- Case Study : Using a 1:1.5 molar ratio of arsenic trichloride to hydrazide ligand increased complex stability () .

Q. How do solvent polarity and pH influence reaction mechanisms in hydrazide oxidation?

- Kinetic Insights :

- In acidic media, diprotonated bromate oxidizes hydrazides via a slow step involving SeO₂ catalysis (rate = k[hydrazide][BrO₃⁻][H⁺]²) ().

- Alkaline conditions shift quinone conjugate bases, altering regioselectivity in naphthoquinone condensations ().

- Experimental Design : Vary solvent polarity (e.g., acetone-water mixtures) and measure rate constants to validate proposed mechanisms .

Q. What computational strategies validate MAO-B inhibitory activity in hydrazide derivatives?

- Approaches :

- Molecular Docking : Simulate binding of ferulic acid hydrazide derivatives to MAO-B active sites (e.g., FAD-binding domain) ().

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, NO₂) with IC₅₀ values to predict bioactivity.

- Case Study : Derivatives with unsaturated ketone moieties showed enhanced MAO-B inhibition due to π-π stacking interactions () .

Q. How to resolve contradictions in spectral data for hydrazide-based Schiff bases?

- Troubleshooting :

- Dynamic NMR : Detect tautomerism (e.g., keto-enol equilibria) causing split peaks ().

- X-ray Crystallography : Resolve ambiguous NOE correlations in crowded aromatic regions ().

- Example : In alkaline conditions, 2-hydroxy-1,4-naphthoquinone forms conjugate bases, shifting condensation from C2 to C1 () .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in biological activity across hydrazide derivatives?

- Strategies :

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhance anticonvulsant activity) ( ).

- Assay Variability : Standardize doses (e.g., 100 mg/kg in mice) and use positive controls (e.g., phenytoin for MES tests).

Q. What are the challenges in synthesizing arsenic(III)-hydrazide complexes?

- Key Issues :

- Ligand Stability : Hydrazide ligands may hydrolyze in protic solvents; use anhydrous THF/acetonitrile ().

- Stoichiometry Control : A 1:1.5 ligand-to-As ratio prevents ligand excess from destabilizing the complex ().

- Characterization : Confirm As–N bonding via IR (ν(As–N) ~450 cm⁻¹) and elemental analysis .

Methodological Tables

| Parameter | Optimal Conditions for Semicarbazide Synthesis | Reference |

|---|---|---|

| Solvent | N,N-Dimethylacetamide | |

| Reaction Time | 24 hours at room temperature | |

| Molar Ratio (Hydrazide:Isocyanate) | 1:1 |

| Biological Activity of Key Derivatives | Dose (mg/kg) | Efficacy | Neurotoxicity |

|---|---|---|---|

| (2,4-Dichlorophenylamino)-acetic acid hydrazide | 100 | 85% seizure suppression | None |

| (4-Chlorophenylamino)-acetic acid hydrazide | 300 | 60% seizure suppression | Mild |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.